

The Versatility of 4-Iodophenoxyacetic Acid: A Strategic Intermediate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Iodophenoxyacetic acid

Cat. No.: B156795

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Abstract

4-Iodophenoxyacetic acid has emerged as a pivotal building block in the landscape of organic synthesis, particularly within the realm of pharmaceutical and materials science. Its unique structural features—a reactive aryl iodide, a flexible phenoxyacetic acid moiety, and accessible substitution patterns—render it an exceptionally versatile intermediate. This guide provides an in-depth technical exploration of the core applications of **4-iodophenoxyacetic acid**, focusing on its utility in palladium-catalyzed cross-coupling reactions and the synthesis of valuable heterocyclic scaffolds. By delving into the causality behind experimental choices and providing validated protocols, this document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, aiming to leverage the full potential of this powerful synthetic tool.

Introduction: The Strategic Advantage of 4-Iodophenoxyacetic Acid

In the quest for novel molecular architectures with tailored functionalities, the selection of starting materials is of paramount importance. **4-Iodophenoxyacetic acid** stands out as a strategic intermediate due to the convergence of several key chemical attributes. The carbon-iodine bond is the most reactive among the aryl halides for oxidative addition to palladium(0), a critical step in many cross-coupling reactions. This high reactivity allows for milder reaction

conditions and broader functional group tolerance compared to its bromo and chloro analogs. The phenoxyacetic acid group, on the other hand, provides a handle for further derivatization, such as amide bond formation or esterification, and its ether linkage offers conformational flexibility to the target molecule. These features make **4-iodophenoxyacetic acid** a valuable precursor for a diverse array of complex organic molecules, including biologically active compounds.^{[1][2]}

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a synthetic intermediate is fundamental to its effective application.

Property	Value	Reference
Molecular Formula	C ₈ H ₇ IO ₂	[PubChem CID: 137214]
Molecular Weight	262.04 g/mol	[PubChem CID: 137214]
Appearance	White to off-white crystalline powder	[Thermo Fisher Scientific]
Melting Point	136-143 °C	[Thermo Fisher Scientific]
Solubility	Soluble in common organic solvents like DMF, DMSO, and alcohols.	General Knowledge

Key spectroscopic data provides the necessary fingerprints for reaction monitoring and product characterization.

Spectroscopic Data	Interpretation
^1H NMR	Signals corresponding to the aromatic protons and the methylene protons of the acetic acid side chain.
^{13}C NMR	Resonances for the aromatic carbons, the carbonyl carbon, and the methylene carbon.
IR Spectroscopy	Characteristic absorptions for the carboxylic acid O-H and C=O stretching, as well as C-O ether stretching.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern for iodine.

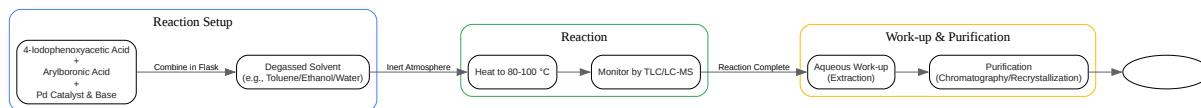
The Cornerstone of Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

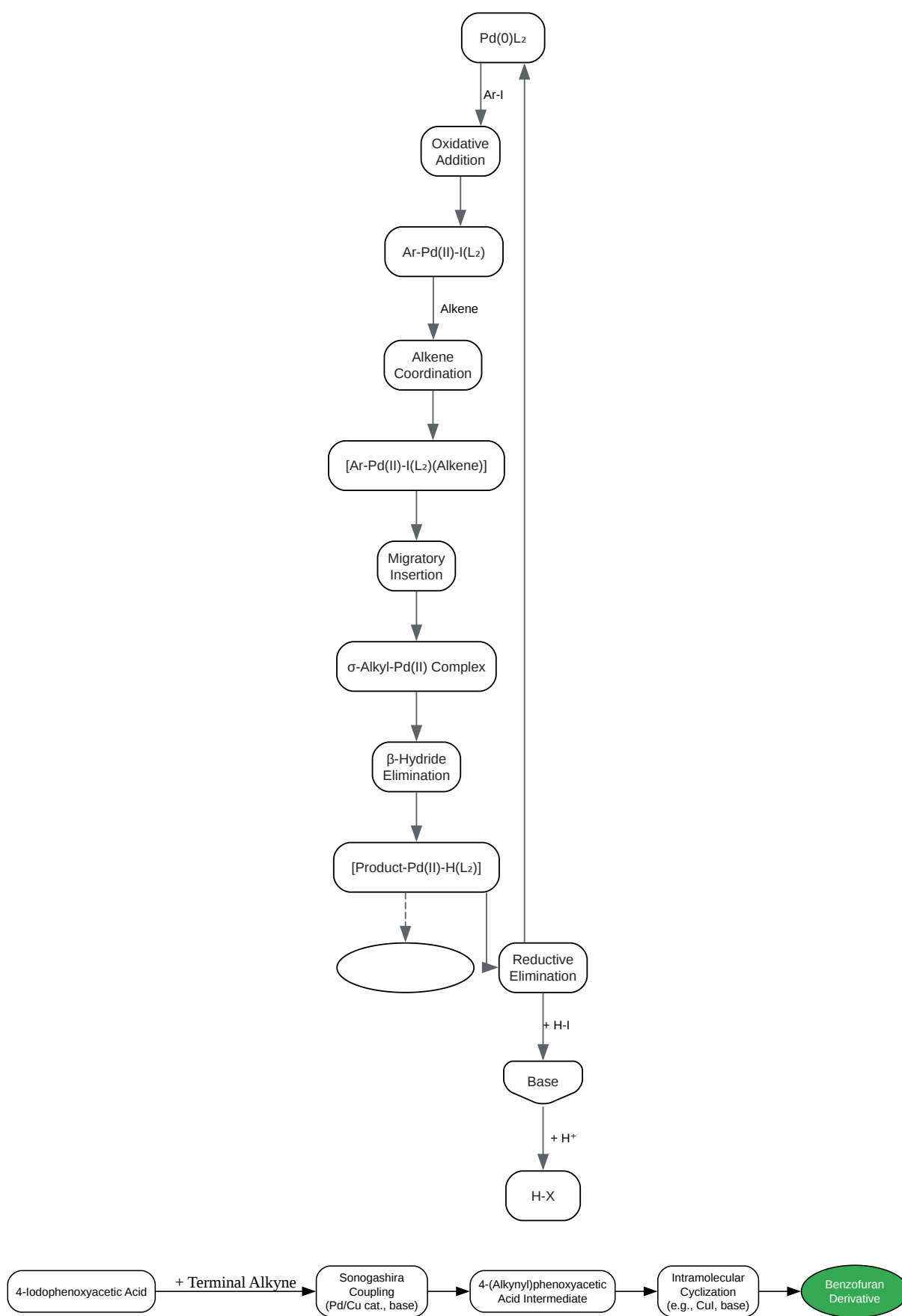
The reactivity of the C-I bond in **4-iodophenoxyacetic acid** makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.

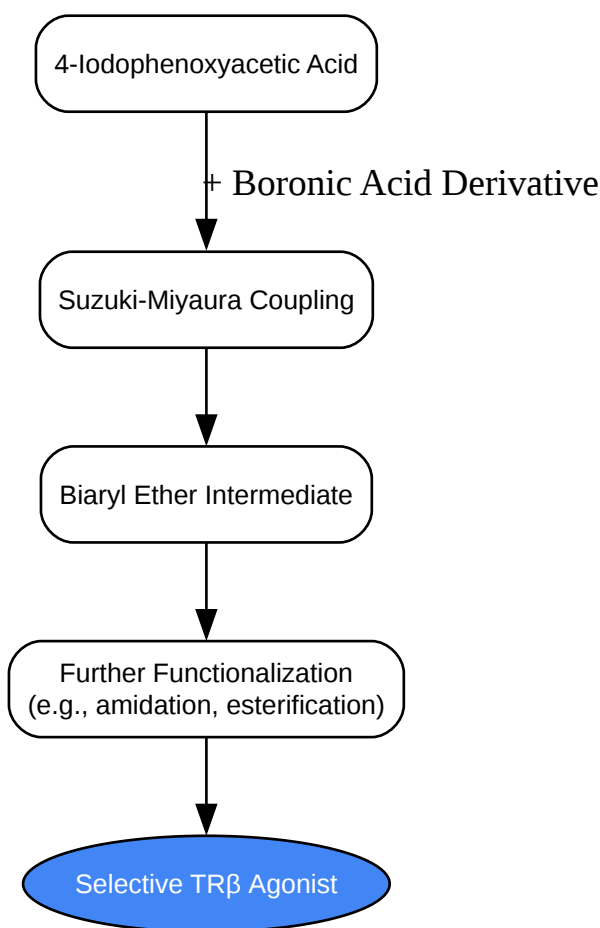
Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura reaction is a powerful method for the formation of $\text{C}(\text{sp}^2)\text{--C}(\text{sp}^2)$ bonds, enabling the synthesis of biaryl structures prevalent in many pharmaceuticals. The reaction between **4-iodophenoxyacetic acid** and an arylboronic acid proceeds in the presence of a palladium catalyst and a base.

Causality in Experimental Design: The choice of catalyst, base, and solvent system is crucial for a successful Suzuki-Miyaura coupling. A palladium(0) species, often generated in situ from a palladium(II) precatalyst, is required to initiate the catalytic cycle. The base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step. A mixed solvent system, often containing water, is typically employed to dissolve both the organic reactants and the inorganic base.[3]







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